molecular formula C6H12O2 B3432781 Hexanoic acid CAS No. 58454-02-7

Hexanoic acid

Cat. No.: B3432781
CAS No.: 58454-02-7
M. Wt: 118.14 g/mol
InChI Key: FUZZWVXGSFPDMH-MPOCSFTDSA-N
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Description

Hexanoic acid, also known as caproic acid, is a saturated fatty acid characterized by a six-carbon chain structure, hence the prefix ‘hexa-’ in its name. Its molecular formula is C₆H₁₂O₂. This compound is a member of the carboxylic acid family and appears as a colorless liquid under room temperature. It has a strong, unpleasant odor, often likened to that of animal sweat or cheese .

Mechanism of Action

Target of Action

Hexanoic acid, also known as caproic acid, is a carboxylic acid derived from hexane . It primarily targets the Meloidogyne javanica , a type of root-knot nematode . It also acts as a priming agent in Nicotiana tabacum cells, enhancing their defense mechanisms .

Mode of Action

This compound exhibits its action by inhibiting the hatching of M. javanica eggs and the release of second-stage juveniles . It also primes plant defense mechanisms, particularly in Nicotiana tabacum cells, by activating genes involved in the establishment of systemic acquired resistance .

Biochemical Pathways

This compound affects the metabolomes of plants, generating common biomarkers such as caffeoylputrescine glycoside, cis-5-caffeoylquinic acid, feruloylglycoside, feruloyl-3-methoxytyramine glycoside, and feruloyl-3-methoxytyramine conjugate . It activates the early phenylpropanoid pathway and chlorogenic acids metabolism, leading to enhanced synthesis of hydroxycinnamic acids and related conjugates .

Pharmacokinetics

One study involving a this compound linker in a melanoma imaging agent showed that the compound was stable up to 24 hours at room temperature . In vivo biodistribution studies showed a tumor uptake of 4.92 ± 0.92 % ID/g and 2.78 ± 1.48 % ID/g at 2 hours and 4 hours post-injection, respectively .

Result of Action

This compound’s action results in the paralysis of M. javanica second-stage juveniles and significant inhibition of egg hatching . In plants, it triggers differential metabolomic and transcriptomic responses, leading to an enhanced broad-spectrum defensive ability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action on M. javanica and its priming effect on plant cells can be affected by the soil and ecological conditions

Biochemical Analysis

Biochemical Properties

Hexanoic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to promote basal and insulin-induced phosphorylation of the Akt-mTOR pathway in the HepG2 Hepatoma Cell Line . This suggests that this compound may interact with enzymes involved in these pathways.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been found to promote a balanced metabolic profile in HepG2 cells, a human hepatocellular model . It influences cell function by maintaining optimal insulin sensitivity and even fostering basal and insulin-dependent phosphorylation of the Akt-mTOR pathway .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has been found to foster basal and insulin-dependent phosphorylation of the Akt-mTOR pathway , suggesting that it may bind to and activate enzymes involved in this pathway.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to promote basal and insulin-induced phosphorylation of the Akt-mTOR pathway , suggesting that it may interact with enzymes involved in these pathways

Chemical Reactions Analysis

Hexanoic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include chromium trioxide (CrO₃) for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions include hexanol, hexyl esters, and other derivatives.

Scientific Research Applications

Hexanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hexanoic acid is structurally similar to other medium-chain fatty acids such as pentanoic acid (valeric acid), heptanoic acid (enanthic acid), and octanoic acid (caprylic acid) . it is unique in its specific applications and properties:

    Pentanoic Acid: Has a five-carbon chain and is used in the production of esters and as a flavoring agent.

    Heptanoic Acid: Has a seven-carbon chain and is used in the synthesis of plasticizers and lubricants.

    Octanoic Acid: Has an eight-carbon chain and is used in the production of disinfectants and as a food additive.

This compound stands out due to its specific use in the production of metal hexanoates and its role as a flavoring agent with a distinctive odor .

Properties

CAS No.

58454-02-7

Molecular Formula

C6H12O2

Molecular Weight

118.14 g/mol

IUPAC Name

(1,2-13C2)hexanoic acid

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i5+1,6+1

InChI Key

FUZZWVXGSFPDMH-MPOCSFTDSA-N

SMILES

CCCCCC(=O)O

Isomeric SMILES

CCCC[13CH2][13C](=O)O

Canonical SMILES

CCCCCC(=O)O

boiling_point

396 to 397 °F at 760 mmHg (NTP, 1992)
205.8 °C
202.00 to 203.00 °C. @ 760.00 mm Hg
205 °C

Color/Form

Oily liquid

density

0.927 (USCG, 1999) - Less dense than water;  will float
0.929 at 20 °C/4 °C
Relative density (water = 1): 0.93
0.923-0.928

flash_point

220 °F (NTP, 1992)
215 °F (102 °C) (Open cup)
102 °C o.c.

melting_point

27 °F (NTP, 1992)
-3.4 °C
-4.00 to -3.00 °C. @ 760.00 mm Hg
-3 °C

physical_description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes.
Liquid;  Liquid, Other Solid
Colorless or slightly yellow oily liquid with an odor of Limburger cheese;  [Hawley] White solid or colorless to light yellow solution with an unpleasant odor;  [CAMEO] Clear colorless liquid with a stench;  [MSDSonline]
Solid
OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to very pale yellow, oily liquid/cheesy, sweat-like odou

Related CAS

10051-44-2 (sodium salt)
13476-79-4 (copper(2+) salt)
16571-42-9 (manganese(2+) salt)
19455-00-6 (potassium salt)
38708-95-1 (calcium salt)

solubility

5 to 10 mg/mL at 72 °F (NTP, 1992)
In water, 1.03X10+4 mg/L at 25 °C
Readily sol in ethanol, ether.
10.3 mg/mL
Solubility in water, g/100ml at 20 °C: 1.1
miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate

vapor_density

4.01 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)
4.01 (Air = 1)
Relative vapor density (air = 1): 4.0

vapor_pressure

0.2 mmHg at 68 °F ;  1 mmHg at 158 °F;  20 mmHg at 233.2 °F (NTP, 1992)
0.04 [mmHg]
Vapor pressure, Pa at 20 °C: 27

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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